molecular formula C10H12BrN3O4 B14515373 2-Bromo-N,N-diethyl-4,6-dinitroaniline CAS No. 63129-99-7

2-Bromo-N,N-diethyl-4,6-dinitroaniline

Cat. No.: B14515373
CAS No.: 63129-99-7
M. Wt: 318.12 g/mol
InChI Key: MPRDYCPNBQIABO-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-4,6-dinitroaniline is a chemical compound that belongs to the class of halogenated and nitrated aromatic amines. It is characterized by the presence of bromine, nitro groups, and an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diethyl-4,6-dinitroaniline typically involves the nitration of aniline derivatives followed by bromination. One common method includes the nitration of N,N-diethylaniline to introduce nitro groups at the 4 and 6 positions. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 2 position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-4,6-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of corresponding nitro and brominated products.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

    Oxidation: Formation of nitro and brominated products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Bromo-N,N-diethyl-4,6-dinitroaniline has several scientific research applications:

    Chemistry: Used as a model compound in studies of nitration and bromination reactions.

    Biology: Employed in mutagenicity assays to evaluate the mutagenic potential of chemicals.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-4,6-dinitroaniline involves its interaction with molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to various biological effects, including mutagenicity and cytotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dinitroaniline
  • 4-Bromo-2-nitroaniline
  • 2,6-Dibromo-4-nitroaniline

Uniqueness

2-Bromo-N,N-diethyl-4,6-dinitroaniline is unique due to the presence of both bromine and nitro groups, as well as the N,N-diethyl substitution on the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

63129-99-7

Molecular Formula

C10H12BrN3O4

Molecular Weight

318.12 g/mol

IUPAC Name

2-bromo-N,N-diethyl-4,6-dinitroaniline

InChI

InChI=1S/C10H12BrN3O4/c1-3-12(4-2)10-8(11)5-7(13(15)16)6-9(10)14(17)18/h5-6H,3-4H2,1-2H3

InChI Key

MPRDYCPNBQIABO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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